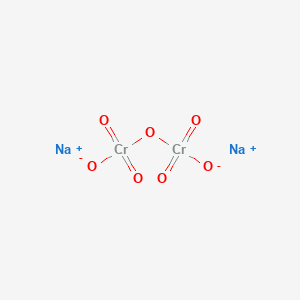
1-Amino-2-naphthol-4-sodium sulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Amino-2-naphthol-4-sodium sulfonate involves multiple steps, including nitrosation, addition, and sulfonation reactions. One study detailed the synthesis process using water-alcohol as solvent, starting from β-naphthol. The process was optimized considering various factors such as the ratio of reagents, water-alcohol ratio, reaction time, and temperature, achieving a yield of 72.1% under optimum conditions (Qiong, 2003).
Molecular Structure Analysis
The molecular structure of 1-Amino-2-naphthol-4-sodium sulfonate has been analyzed using various techniques, including FTIR, NMR, and X-ray diffraction, to determine its geometric and electronic structure. For instance, the molecular geometry and vibrational frequencies of a related sulfonamide compound were calculated using Density Functional Theory (DFT), providing insights into the structural aspects of these types of compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
1-Amino-2-naphthol-4-sodium sulfonate participates in various chemical reactions, including catalytic oxidation and substitution reactions, due to its active functional groups. For example, its catalytic oxidation with microgram amounts of iodide demonstrated precise determination in a concentration range of 0.4-6.5 ng ml−1 with a relative error of about 3% (Nomura, 1982). Additionally, the compound undergoes substitution reactions with aliphatic amines, forming colored 4-substituted 1, 2-naphthoquinones, a process valuable for photometric determinations (Asahi et al., 1984).
Physical Properties Analysis
The physical properties of 1-Amino-2-naphthol-4-sodium sulfonate, such as solubility, melting point, and optical properties, are crucial for its application in various industrial processes. Research focusing on its extraction from wastewater highlighted the compound's solubility and interaction with solvents, indicating its potential for recovery and reuse in industrial applications (Gai et al., 2018).
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Analytical Applications
1-Amino-2-naphthol-4-sulfonic acid serves as a key component in the catalytic oxidation processes, particularly in the sensitive determination of iodide ions. The rapid oxidation of 1-amino-2-naphthol-4-sulfonic acid in the presence of iodide and sodium chlorate under specific conditions demonstrates its utility in analytical chemistry for the precise measurement of iodide ion concentrations, highlighting its sensitivity and applicability in environmental monitoring and analysis (Nomura, 1982).
Polymer Science
The compound is instrumental in the synthesis of novel sulfonated copolyimide membranes, showcasing its significance in the development of materials with potential applications in fuel cells. Through nucleophilic substitution reactions, it contributes to the preparation of diamine monomers, facilitating the creation of copolyimides with controlled degrees of sulfonation. These materials exhibit promising properties for use in fuel cell membranes, including thermal stability and ion exchange capacity, underscoring the compound's role in advancing materials science and energy technologies (Mehdipour‐Ataei et al., 2008).
Environmental Science
1-Amino-2-naphthol-4-sodium sulfonate's derivatives are explored for their behavior under aerobic conditions, providing insights into the autoxidation reactions of aromatic o-aminohydroxynaphthalenes. These compounds, resulting from the anaerobic reduction of azo dyes, demonstrate oxygen sensitivity and decompose in the presence of air, offering a deeper understanding of the environmental fate of azo dye reduction products. This knowledge aids in assessing the ecological impact of dye pollutants and their degradation pathways, contributing to environmental protection efforts (Kudlich et al., 1999).
Wastewater Treatment
The compound's extraction from wastewater using specific organic solvents and extractants illustrates its relevance in environmental engineering. This process, crucial for removing contaminants derived from dye production processes, not only mitigates the environmental impact but also enhances the sustainability of industrial practices. By investigating the extraction mechanisms and optimizing conditions, research provides valuable methodologies for treating dye-contaminated wastewater, underscoring the environmental applications of 1-amino-2-naphthol-4-sodium sulfonate (Gai et al., 2018).
Zukünftige Richtungen
1-Amino-2-naphthol-4-sodium sulfonate has potential applications in the extraction and preconcentration of trace gold (III) from water samples . This could be particularly useful in industries such as mining, electroplating, electronics, and jewelry manufacturing where trace amounts of gold can be found in waste waters .
Eigenschaften
IUPAC Name |
sodium;4-amino-3-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.Na/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIROYXPDJRYHBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208261 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-naphthol-4-sodium sulfonate | |
CAS RN |
5959-58-0 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-2-NAPHTHOL-4-SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAU717J5AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)





![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)

